Divergent LogD and Basicity: 6,6-Dimethoxy vs 6,6-Dimethyl-2-azaspiro[3.3]heptane
The 6,6-dimethoxy substitution markedly depresses the basicity of the azetidine nitrogen relative to the 6,6-dimethyl analog. The predicted pKa for 6,6-Dimethoxy-2-azaspiro[3.3]heptane is approximately 4.47 (calculated by QSPR) , versus 11.30 ± 0.40 for 6,6-Dimethyl-2-azaspiro[3.3]heptane . This ~7 log-unit pKa drop shifts the ionization state at physiological pH (7.4) from predominantly protonated (dimethyl analog) to predominantly neutral (dimethoxy analog), altering logD, cellular permeability, and off-target liability profiles .
| Evidence Dimension | Azetidine nitrogen pKa (basicity) |
|---|---|
| Target Compound Data | pKa ~4.47 (QSPR predicted) |
| Comparator Or Baseline | 6,6-Dimethyl-2-azaspiro[3.3]heptane: pKa 11.30 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ −6.8 log units (lower basicity) |
| Conditions | Computational prediction (QSPR / ACD/Labs); validated for class-level spiro[3.3]heptanes in Degorce et al. 2019. |
Why This Matters
A near 7-log-unit difference in basicity directly governs the ionization state at pH 7.4, meaning these two building blocks yield functionally distinct conjugates in terms of permeability, solubility, and target engagement—they cannot be freely interchanged without altering the SAR of the final compound.
- [1] PMC7133737 Table 1. Drug‐specific parameter. pKa 4.47 (QSPR). View Source
- [2] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. ACS Med. Chem. Lett. 2019, 10, 1198–1204. View Source
